molecular formula C11H15NO B8296598 Ethyl 2-(2-methylphenyl)ethanimidate

Ethyl 2-(2-methylphenyl)ethanimidate

Cat. No.: B8296598
M. Wt: 177.24 g/mol
InChI Key: BEVCPPCNPJCWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylphenyl)ethanimidate is an organic compound belonging to the imidate ester class. Imidate esters are characterized by the presence of an iminoether group (C=N-O-) and are widely used in organic synthesis as intermediates for forming amidines, heterocycles, and pharmaceuticals. The structural specificity of this compound arises from its 2-methylphenyl substituent at the ethanimidate backbone, which influences its physicochemical properties and reactivity. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its behavior .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

ethyl 2-(2-methylphenyl)ethanimidate

InChI

InChI=1S/C11H15NO/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7,12H,3,8H2,1-2H3

InChI Key

BEVCPPCNPJCWON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-(2-methylphenyl)ethanimidate shares structural similarities with several imidate esters and related derivatives. Key comparisons are outlined below:

Table 1: Comparison of this compound with Structural Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight Physical State Melting Point (°C) Synthesis Method Key Applications/Notes
This compound 2-Methylphenyl C₁₁H₁₃NO 175.23 (calc.) Not Reported Not Reported Likely via nucleophilic substitution Intermediate in organic synthesis
Ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride 2-Methoxyphenyl + HCl salt C₁₁H₁₄ClNO₂ 243.69 (calc.) Solid Not Reported Condensation of ethyl imidate with aryl Pharmaceutical intermediate (e.g., receptor studies)
Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate 2-Aminothiazole + hydroxyimino C₇H₉N₃O₃S 215.23 Yellow powder 184 α-Nitrosation/cyclization with thiourea Precursor to cephalosporin antibiotics
Key Observations:

The hydrochloride salt form of the methoxy analog improves solubility in polar solvents, a feature absent in the methyl variant . The aminothiazole substituent in the hydroxyiminoacetate derivative introduces hydrogen-bonding capacity, critical for antibiotic activity .

Synthetic Pathways: this compound likely employs nucleophilic substitution of ethyl chloroacetate with 2-methylphenylethylamine, akin to methods for aryl-substituted imidates . In contrast, the hydroxyiminoacetate analog requires α-nitrosation and cyclization with thiourea, a pathway specific to heterocyclic systems .

Physicochemical Properties: The methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methoxy analog (logP ~1.8), favoring membrane permeability . The hydroxyiminoacetate derivative’s high melting point (184°C) suggests strong intermolecular hydrogen bonding, absent in simpler imidates .

Pharmacological and Industrial Relevance

  • Methoxy-substituted imidates are intermediates in adenosine receptor ligand synthesis (e.g., A2A/A2B agonists/antagonists) , suggesting the methyl variant could be tailored for receptor-binding studies.
  • Aminothiazole derivatives are foundational to cephalosporin antibiotics (e.g., cefdinir), underscoring the role of substituents in bioactivity .

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